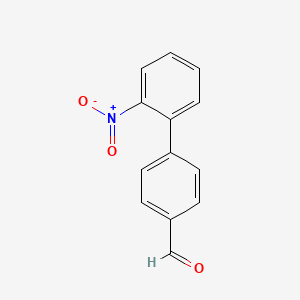

2'-Nitrobiphenyl-4-carbaldehyde

Vue d'ensemble

Description

2’-Nitrobiphenyl-4-carbaldehyde is a chemical compound with the molecular formula C13H9NO3 . It is not intended for human or veterinary use and is used for research purposes only.

Molecular Structure Analysis

The molecular structure of 2’-Nitrobiphenyl-4-carbaldehyde consists of a biphenyl core with a nitro group (-NO2) attached to one of the phenyl rings and a carbaldehyde group (-CHO) attached to the other phenyl ring . The molecular weight of the compound is 227.215 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 2’-Nitrobiphenyl-4-carbaldehyde include a density of 1.3±0.1 g/cm3, a boiling point of 404.9±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . The compound also has an enthalpy of vaporization of 65.6±3.0 kJ/mol and a flash point of 200.6±16.8 °C .Applications De Recherche Scientifique

Optical Chemosensors

2’-Nitrobiphenyl-4-carbaldehyde: has been studied for its potential use in optical chemosensors . These sensors can detect and quantify ions and molecules with environmental and medicinal relevance. The compound’s optical properties and reactive versatility allow it to form complex compounds suitable for molecular recognition systems .

Synthesis of Heterocyclic Compounds

The aldehyde group in 2’-Nitrobiphenyl-4-carbaldehyde serves as a precursor in the synthesis of various heterocyclic compounds . These compounds have applications in medicinal chemistry, materials science, and supramolecular chemistry due to their diverse reactivity and ability to form complex structures .

Aromatic Nucleophilic Substitution Reactions

This compound is also involved in aromatic nucleophilic substitution (SNAr) reactions . It can act as a precursor for building pyrimidine-based compounds, which are significant in pharmaceuticals. The presence of the nitro group and the aldehyde function allows for selective reactions leading to a variety of heterocyclic systems .

Vilsmeier-Haack Reaction

In synthetic organic chemistry, 2’-Nitrobiphenyl-4-carbaldehyde can be synthesized through the Vilsmeier-Haack reaction . This reaction is crucial for introducing formyl groups into electron-rich aromatic compounds, expanding the utility of this compound in creating halopyrimidines and other derivatives .

Precursor for N-Heterocyclic Systems

The structural factors of 2’-Nitrobiphenyl-4-carbaldehyde make it a suitable precursor for N-heterocyclic systems . These systems are foundational in the development of drugs and other bioactive molecules. The compound’s reactivity facilitates the construction of complex molecular architectures .

Material Science Applications

Due to its structural and chemical properties, 2’-Nitrobiphenyl-4-carbaldehyde can be used in material science . It can contribute to the development of new materials with specific optical or electronic properties, which are essential in creating advanced technologies .

Mécanisme D'action

Target of Action

Many nitro-aromatic compounds show mutagenic and carcinogenic properties, posing a potential human health risk .

Mode of Action

Nitro-aromatic compounds generally undergo nucleophilic aromatic substitution reactions . In these reactions, a nucleophile attacks the carbon bearing the nitro substituent to form an intermediate carbanion .

Biochemical Pathways

Nitro-aromatic compounds are known to influence several structural and electronic factors, making the development of structure–activity relationships a paramount challenge .

Pharmacokinetics

The compound has a molecular weight of 22721 g/mol, which may influence its bioavailability and distribution in the body.

Result of Action

Nitro-aromatic compounds are known to show mutagenic and carcinogenic properties .

Action Environment

The action of 2’-Nitrobiphenyl-4-carbaldehyde can be influenced by various environmental factors. For instance, the presence of certain solvents can promote the reaction of nitro-aromatic compounds . .

Propriétés

IUPAC Name |

4-(2-nitrophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFSVIJMYIQZSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618660 | |

| Record name | 2'-Nitro[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Nitrobiphenyl-4-carbaldehyde | |

CAS RN |

169188-17-4 | |

| Record name | 2'-Nitro[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

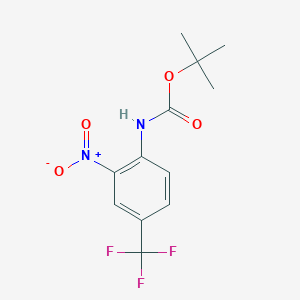

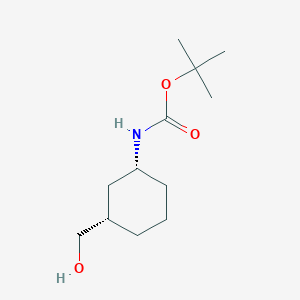

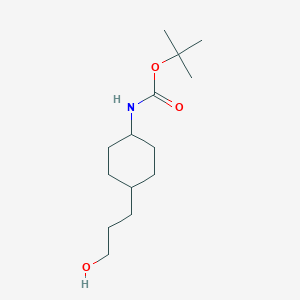

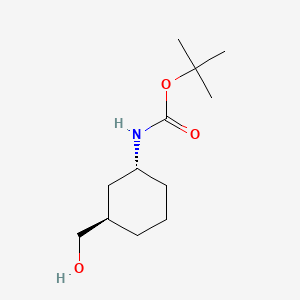

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride](/img/structure/B1323322.png)

![[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid](/img/structure/B1323335.png)

![3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid](/img/structure/B1323336.png)